molecular formula C15H10N4O2 B2676257 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1192557-22-4

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2676257
CAS No.: 1192557-22-4
M. Wt: 278.271
InChI Key: SAFZBAGOHQBHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its diverse pharmacological applications. This molecule features a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a pyrazole ring bearing a furan-2-yl moiety.

Properties

IUPAC Name

5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c1-2-5-10(6-3-1)14-16-15(21-19-14)12-9-11(17-18-12)13-7-4-8-20-13/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFZBAGOHQBHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as sulfuric acid or phosphorous oxychloride to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing industrial solvents and catalysts that are cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the furan and pyrazole groups enhances these antimicrobial effects due to their ability to interact with microbial enzymes.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies suggest that derivatives containing the oxadiazole nucleus can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structural diversity provided by the furan and phenyl groups is believed to play a crucial role in enhancing cytotoxicity against cancer cells.

Synthesis and Characterization

The synthesis of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate hydrazones with acid chlorides or anhydrides under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study published in 2019 investigated the antimicrobial properties of various oxadiazole derivatives, including those similar to this compound. The disc diffusion method revealed that certain derivatives exhibited significant inhibition zones against E. coli and Candida albicans, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer effects of oxadiazole derivatives on human cancer cell lines. The results demonstrated that specific compounds induced apoptosis in breast cancer cells through mitochondrial pathways. This highlights the therapeutic potential of oxadiazoles in cancer treatment .

Mechanism of Action

The mechanism of action of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1,2,4-oxadiazoles with variations in substituents:

Compound Name Substituents (5-position) Substituents (3-position) Key Features
Target Compound 3-(Furan-2-yl)-1H-pyrazol-5-yl Phenyl Electron-rich furan-pyrazole system; potential for π-π stacking and H-bonding.
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) Pyrimidine with nitro and methyl groups Phenyl Nitro group increases electron-withdrawing effects; higher melting point (261–262°C).
5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g) Pyrimidine with methoxy and methyl groups Phenyl Methoxy group enhances solubility; yield 90% .
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl-pyrazole 4-(Trifluoromethyl)phenyl Trifluoromethyl group increases lipophilicity (logP ~4.2 inferred) .
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568) 4-Chloro-3-nitrophenyl Phenyl High logP (4.24) due to nitro and chloro groups; molecular weight 301.69 .
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Benzotriazole-methyl Phenyl Planar benzotriazole system; dihedral angle 80.2° between substituents .

Key Observations :

  • Electron-rich vs. Electron-deficient Substituents : The target compound’s furan-pyrazole system contrasts with electron-withdrawing groups (e.g., nitro in 5d and Y504-5568), which may reduce solubility but enhance stability.
  • Lipophilicity : The trifluoromethyl group in and nitro/chloro groups in increase logP values, whereas methoxy in 5g improves hydrophilicity.

Physicochemical Properties

Property Target Compound (Inferred) 5g Y504-5568 Benzotriazole Derivative
Molecular Weight ~300–320 g/mol 365.4 g/mol 301.69 g/mol 285.28 g/mol
Melting Point Moderate (200–250°C estimated) 236–237°C Not reported Crystalline powder
logP ~3.5–4.0 (furan contributes polarity) ~3.8 (methoxy effect) 4.24 ~3.0 (polar benzotriazole)

Biological Activity

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a unique combination of furan, pyrazole, and oxadiazole rings, which contribute to its biological properties.

Common Synthetic Route

  • Starting Materials : Furan derivatives and hydrazides.
  • Reagents : Acidic or basic conditions for cyclization.
  • Yield Optimization : Use of continuous flow reactors to enhance yield and purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis. Studies have shown effective inhibition against various bacterial strains.

Anticancer Activity

The compound has demonstrated promising anticancer effects:

  • Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value comparable to established chemotherapeutics like Tamoxifen. The compound increased p53 expression and caspase-3 cleavage, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Inhibition of pro-inflammatory cytokines has been observed, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in this area.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(furan-2-yl)-1H-pyrazoleStructureModerate antimicrobial
5-phenyloxadiazoleStructureLow anticancer activity
5-(3-(furan-2-yl)-1H-pyrazol)StructureAntioxidant properties

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Membrane Disruption : Leads to microbial cell death.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Cytokine Modulation : Reduces inflammation by inhibiting cytokine production.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : A study reported an IC50 value of 15.63 µM against MCF-7 cells .
  • Antimicrobial Properties : Exhibited significant activity against Mycobacterium tuberculosis strains .
  • Inflammation Reduction : Demonstrated effectiveness in reducing inflammatory markers in animal models .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Reacting 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with furan-2-yl-substituted pyrazole precursors. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with 1,2,3-benzotriazole in acetonitrile with potassium carbonate (10 h reflux, 80°C) yields structurally analogous compounds .
  • Step 2: Purification via recrystallization (e.g., ethyl acetate) or column chromatography.
  • Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of oxadiazole to pyrazole), using phase-transfer catalysts, or microwave-assisted synthesis can improve yields by 15–20%. Evidence from fluorinated oxadiazole syntheses suggests sodium dithionite initiation enhances reactivity in heterocyclic systems .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl/furan) and oxadiazole C=O (δ 165–170 ppm). Pyrazole NH protons appear at δ 10–12 ppm .
  • IR Spectroscopy: Key stretches include C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) for oxadiazole, and furan C-O-C (1010–1050 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 277.29 for C15H11N5O) confirm molecular weight .
  • X-ray Crystallography: Resolves dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole planes) and hydrogen-bonding networks critical for solid-state interactions .

Advanced: How does molecular conformation influence intermolecular interactions?

Methodological Answer:
X-ray studies reveal:

  • Planar vs. Non-planar Systems: The oxadiazole and phenyl rings are coplanar (dihedral angle <5°), while the furan-pyrazole moiety introduces steric hindrance (dihedral angle >80°), reducing π-π stacking but enabling C–H···N hydrogen bonds (2.8–3.2 Å) .
  • Crystal Packing: Weak hydrogen bonds (e.g., C–H···N) form 2D sheets, influencing solubility and melting points. Computational modeling (e.g., Mercury software) can predict packing efficiency .

Advanced: What SAR patterns apply to oxadiazole derivatives in pharmacological applications?

Methodological Answer:

  • Substituent Effects:
    • Phenyl Group (C3): Enhances lipophilicity (logP ~2.18), improving blood-brain barrier penetration .
    • Furan-Pyrazole (C5): Introduces hydrogen-bond donors (NH) for target binding (e.g., FLAP inhibitors with IC50 <10 nM) .
  • Biological Activity:
    • Antiradical activity (IC50 50–100 μM in DPPH assays) correlates with electron-donating groups (e.g., –OCH3) at the furan ring .
    • Fluorination at C3 increases metabolic stability (t1/2 >6 h in human microsomes) .

Advanced: What computational approaches predict biological activity and binding mechanisms?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Simulate binding to targets like 5-lipoxygenase-activating protein (FLAP). Key interactions include:
    • Hydrogen bonding between oxadiazole N and Arg21/Arg104.
    • π-π stacking of phenyl rings with Tyr85 .
  • QSAR Models: Use descriptors like polar surface area (PSA ~38.9 Ų) and molar refractivity to predict bioavailability. MLR (Multiple Linear Regression) models with R² >0.85 are reported for oxadiazole anti-inflammatory activity .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Experimental Variables: Differences in assay conditions (e.g., DPPH radical concentration, cell lines) may explain variability. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) .
  • Data Normalization: Express activity as % inhibition relative to controls (e.g., ascorbic acid for antioxidants) to enable cross-study comparisons .
  • Meta-Analysis: Use tools like RevMan to aggregate IC50 values from ≥3 independent studies, applying random-effects models to account for heterogeneity .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Structural Modifications:
    • Replace metabolically labile groups (e.g., –CH2Cl in 5-(chloromethyl) derivatives) with –CF3 or –CH2F .
    • Introduce steric hindrance (e.g., cyclopropyl substituents) to block cytochrome P450 oxidation .
  • Prodrug Design: Convert –NH groups to carbamates or amides to reduce first-pass metabolism. For example, ester prodrugs increase oral bioavailability by 40% in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.